2-Bromothiazolo[5,4-c]pyridine
CAS No.: 1206250-69-2
Cat. No.: VC0113954
Molecular Formula: C6H3BrN2S
Molecular Weight: 215.068
* For research use only. Not for human or veterinary use.
![2-Bromothiazolo[5,4-c]pyridine - 1206250-69-2](/images/no_structure.jpg)
Specification
CAS No. | 1206250-69-2 |
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Molecular Formula | C6H3BrN2S |
Molecular Weight | 215.068 |
IUPAC Name | 2-bromo-[1,3]thiazolo[5,4-c]pyridine |
Standard InChI | InChI=1S/C6H3BrN2S/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H |
Standard InChI Key | ZEWXPIQOBBIVPE-UHFFFAOYSA-N |
SMILES | C1=CN=CC2=C1N=C(S2)Br |
Introduction
Chemical Structure and Properties
2-Bromothiazolo[5,4-c]pyridine is a crystalline compound with the molecular formula C6H3BrN2S and a molecular weight of 215.07 g/mol . The structure consists of a fused ring system where a thiazole ring is connected to a pyridine ring, with the bromine atom positioned at carbon-2 of the thiazole moiety.
Physical and Chemical Identifiers
The compound's structural and chemical properties can be summarized in the following table:
The structure features a planar, conjugated system that contributes to its stability and specific reactivity patterns . The presence of the bromine atom at the 2-position makes this compound particularly useful as a building block in organic synthesis, as this position is amenable to various transformations including cross-coupling reactions.
Electronic Properties
The electronic properties of 2-Bromothiazolo[5,4-c]pyridine are influenced by the electron-withdrawing nature of both the pyridine nitrogen and the bromine substituent. This creates an electron-deficient system, particularly at the carbon bearing the bromine atom, making it susceptible to nucleophilic attack and substitution reactions. These electronic characteristics resemble those observed in similar brominated heteroaromatic compounds.
Synthesis Methods
Several synthetic approaches to 2-Bromothiazolo[5,4-c]pyridine have been developed, with most methods involving either direct bromination of the parent thiazolo[5,4-c]pyridine or construction of the fused ring system with the bromine already in place.
Direct Bromination
Direct bromination typically involves electrophilic aromatic substitution reactions using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine in the presence of a Lewis acid. The selectivity for the 2-position is governed by the electronic properties of the heterocyclic system.
Ring Construction Methods
An alternative approach involves constructing the thiazole ring with the bromine substituent already incorporated. This can be achieved through condensation reactions between appropriately substituted pyridine derivatives and brominated reagents that form the thiazole portion of the molecule .
One documented approach in related chemistry involves:
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Starting with an appropriately substituted pyridine derivative
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Introducing functionalities that allow for thiazole ring formation
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Incorporating the bromine through specific reagents or transformation steps
The patent literature describes a method for synthesizing related compounds through a condensation reaction using 3-bromo-1-methyl-piperidin-4-one and ethyl thiooxamide in the presence of a base, which could be adapted for the synthesis of 2-Bromothiazolo[5,4-c]pyridine with appropriate modifications .
Applications and Biological Activities
Synthetic Intermediate
One of the most significant applications of 2-Bromothiazolo[5,4-c]pyridine is as a synthetic intermediate in the preparation of more complex molecules. The reactive bromine substituent provides a convenient handle for further functionalization through various transformations:
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Cross-coupling reactions (Suzuki, Stille, Negishi)
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Nucleophilic substitution reactions
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Metal-halogen exchange reactions followed by electrophilic trapping
A specific example found in the patent literature is the use of related brominated thiazolo-pyridine compounds as intermediates in the synthesis of idoxaban, demonstrating the utility of this structural motif in pharmaceutical development .
Comparison with Related Compounds
Structural Analogs
Several structural analogs of 2-Bromothiazolo[5,4-c]pyridine exhibit interesting properties and applications that provide context for understanding this compound:
2,4-Dibromothiazolo[5,4-c]pyridine
This disubstituted analog contains an additional bromine atom at position 4, increasing its molecular weight to 293.97 g/mol. The presence of two bromine atoms provides additional synthetic handles for elaboration and may confer different biological properties.
2-Bromothiazolo[4,5-c]pyridine
This isomeric compound differs in the fusion pattern between the thiazole and pyridine rings. While structurally similar to our target compound, the different arrangement of the heterocyclic system likely results in distinct electronic properties and reactivity patterns.
2-Amino-6-bromothiazolo[5,4-b]pyridine
This analog replaces the bromine at position 2 with an amino group and introduces a bromine at position 6, creating a significantly different electronic profile and potential hydrogen-bonding capabilities .
Comparative Properties
The following table compares key properties of 2-Bromothiazolo[5,4-c]pyridine with its structural analogs:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
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2-Bromothiazolo[5,4-c]pyridine | C6H3BrN2S | 215.07 | Bromine at position 2 |
2,4-Dibromothiazolo[5,4-c]pyridine | C6H2Br2N2S | 293.97 | Bromines at positions 2 and 4 |
2-Bromothiazolo[4,5-c]pyridine | C6H3BrN2S | 215.07 | Different fusion pattern |
2-Amino-6-bromothiazolo[5,4-b]pyridine | C6H4BrN3S | 230.08 | Amino group at position 2, bromine at position 6 |
These structural variations lead to different reactivity patterns, biological activities, and applications in organic synthesis and drug discovery.
Research Findings
Research on 2-Bromothiazolo[5,4-c]pyridine and related compounds continues to expand our understanding of their chemistry and potential applications.
Synthetic Utility
Recent research has demonstrated the synthetic utility of brominated thiazolo-pyridines in medicinal chemistry and materials science. The reactive bromine site serves as an excellent point for further elaboration through modern synthetic methods. Specifically:
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Cross-coupling reactions have been shown to efficiently introduce carbon-carbon bonds at the bromine position
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The heterocyclic scaffold provides a rigid framework for building more complex molecular architectures
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The electronic properties of the system influence reactivity and can be leveraged for selective transformations
Pharmaceutical Research
Compounds containing the thiazolo[5,4-c]pyridine core structure have shown promise as scaffolds for drug development. While specific biological data for 2-Bromothiazolo[5,4-c]pyridine itself is limited in the available search results, the core structure appears in pharmaceutical research due to:
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Favorable physicochemical properties for drug development
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The ability to engage in specific molecular recognition events
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The potential for modulating various biological targets
One relevant example is the development of 4,5,6,7-tetrahydro-5-methyl-thiazolo[5,4-c]pyridine-2-carboxylic acid derivatives, which are structurally related to our compound of interest and have been investigated for pharmaceutical applications .
Future Research Directions
Based on the current understanding of 2-Bromothiazolo[5,4-c]pyridine and related compounds, several promising research directions emerge:
Expanded Synthetic Applications
Further exploration of the synthetic utility of 2-Bromothiazolo[5,4-c]pyridine could focus on:
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Development of more efficient and selective methods for its preparation
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Exploration of novel transformations at the bromine position
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Investigation of regioselective functionalization of other positions in the heterocyclic system
Biological Activity Screening
Comprehensive screening of 2-Bromothiazolo[5,4-c]pyridine against various biological targets would provide valuable insights into its potential applications. Based on activities observed with related compounds, areas of interest might include:
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Antimicrobial activity against resistant bacterial strains
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Anticancer activity through specific enzyme inhibition
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Modulation of neurological targets due to structural similarity with known neurotransmitters
Materials Science Applications
The planar, conjugated structure of 2-Bromothiazolo[5,4-c]pyridine suggests potential applications in materials science, particularly in:
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Development of organic electronic materials
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Photovoltaic systems
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Fluorescent probes and sensors
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